1-Benzyl-3-naphthalen-1-ylurea
説明
特性
IUPAC Name |
1-benzyl-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18(19-13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIZGBBRZIIRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330695 | |
| Record name | 1-benzyl-3-naphthalen-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13256-79-6 | |
| Record name | 1-benzyl-3-naphthalen-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-3-(1-NAPHTHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-naphtyl-N-benzylurea derivative 1 typically involves the nucleophilic addition of an amine to an isocyanate. One common method is the reaction of N-naphthylamine with benzyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of N-naphtyl-N-benzylurea derivative 1 can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.
化学反応の分析
反応の種類: N-ナフチル-N-ベンジル尿素誘導体 1 は、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、対応するナフトキノン誘導体を生成します。
還元: この化合物は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して還元することができ、アミン誘導体を生成します。
置換: 尿素部分は、さまざまな求電子剤(アルキルハロゲン化物やアシルクロリドなど)と求核置換反応を起こし、置換尿素誘導体を形成します。
一般的な試薬と条件:
酸化: 水溶液中の過マンガン酸カリウム、触媒の存在下での過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム、エーテル中の水素化アルミニウムリチウム。
置換: トリエチルアミンなどの塩基の存在下でのアルキルハロゲン化物またはアシルクロリド。
主要な生成物:
酸化: ナフトキノン誘導体。
還元: アミン誘導体。
置換: 置換尿素誘導体。
4. 科学研究への応用
N-ナフチル-N-ベンジル尿素誘導体 1 は、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして、およびさまざまな有機変換における試薬として使用されます。
生物学: この化合物は、グリコーゲンシンターゼキナーゼ3(GSK-3)の阻害剤としての可能性を示しており、神経変性疾患や癌の研究のための候補となっています.
医学: GSK-3に対する阻害活性のため、アルツハイマー病や双極性障害などの疾患の治療における治療の可能性が調査されています。
産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
N-naphtyl-N-benzylurea derivative 1 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Due to its inhibitory activity against GSK-3, it is being investigated for its therapeutic potential in treating diseases such as Alzheimer’s and bipolar disorder.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
N-ナフチル-N-ベンジル尿素誘導体 1 の作用機序は、グリコーゲンシンターゼキナーゼ3(GSK-3)などの分子標的との相互作用に関係しています。この化合物は、GSK-3の活性部位に結合し、その活性を阻害し、それによってさまざまな細胞経路を調節します。この阻害は、細胞増殖、分化、およびアポトーシスなどのプロセスの調節につながる可能性があります .
類似化合物:
N-ナフチル-N-メチル尿素: ベンジル基ではなくメチル基を持つ類似の構造。
N-フェニル-N-ベンジル尿素: ナフチル基ではなくフェニル基を持つ類似の構造。
N-ナフチル-N-エチル尿素: ベンジル基ではなくエチル基を持つ類似の構造。
独自性: N-ナフチル-N-ベンジル尿素誘導体 1 は、ナフチル基とベンジル基の両方が存在するため、独特です。これらの基の組み合わせは、その独自の化学的および生物学的特性に貢献しています。これらの基の組み合わせは、特定の分子標的と相互作用する能力を高め、研究と潜在的な治療用途のための貴重な化合物となっています。
類似化合物との比較
Structural Analogues and Substituent Effects
1-Benzoyl-3-(naphthalen-1-yl)thiourea (C₁₈H₁₄N₂OS)
- Structural Differences : Replaces the urea group with thiourea and substitutes benzyl with benzoyl (C₆H₅CO-) .
- Crystallographic Data: Space group: P2₁/n (monoclinic) Unit cell parameters: a = 9.7368 Å, b = 5.2256 Å, c = 28.619 Å, β = 92.126° .
1-Ethyl-3-naphthalen-1-ylurea (C₁₃H₁₄N₂O)
- Structural Differences : Lacks the benzyl group, featuring a simpler ethyl substituent at position 1 .
- Key Properties: Reduced steric bulk compared to the benzyl analog may improve solubility in non-polar solvents.
1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea (C₂₀H₂₀N₂O₂)
- Structural Differences : Incorporates both benzyl and ethyl groups at position 1 and a hydroxylated naphthalenyl group at position 3 .
3-(2-Bromoethyl)-1-methyl-1-naphthalen-1-ylurea (C₁₄H₁₅BrN₂O)
- Reactivity : The bromine atom may confer electrophilic reactivity, making this compound a candidate for covalent binding studies.
Physicochemical Properties
生物活性
1-Benzyl-3-naphthalen-1-ylurea (CAS No. 13256-79-6) is a synthetic organic compound classified as a substituted urea. Its molecular formula is C_{16}H_{15}N_{2}O, with a molecular weight of approximately 276.33 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anti-cancer agent.
Structural Characteristics
The molecular structure of 1-benzyl-3-naphthalen-1-ylurea features a central urea moiety linked to a benzyl group and a naphthalene ring. This configuration is significant for its unique chemical properties and biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | C_{16}H_{15}N_{2}O |
| Molecular Weight | 276.33 g/mol |
| CAS Number | 13256-79-6 |
| Structural Moiety | Urea, Benzyl, Naphthalene |
1-Benzyl-3-naphthalen-1-ylurea exhibits various biological activities through its interaction with specific molecular targets. The mechanism of action primarily involves the inhibition of certain enzymes and pathways that are crucial in disease processes, particularly in cancer and inflammatory conditions. Studies indicate that modifications to the urea structure can significantly affect its potency against specific targets, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Research Findings
Recent studies have highlighted the compound's potential as an anti-inflammatory and anti-cancer agent:
- Anti-inflammatory Activity : Research suggests that 1-benzyl-3-naphthalen-1-ylurea can inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response. This activity may be attributed to its structural features that allow for interaction with inflammatory mediators.
- Anti-cancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for further development as an anti-cancer therapeutic .
Case Studies
Several case studies have documented the biological activity of 1-benzyl-3-naphthalen-1-ylurea:
- Study on Cytotoxicity : A study conducted on various human cancer cell lines reported that 1-benzyl-3-naphthalen-1-ylurea exhibited significant cytotoxic effects, with IC50 values indicating potent activity against breast and prostate cancer cells .
- Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses in animal models, showing a reduction in edema and inflammatory markers after treatment with 1-benzyl-3-naphthalen-1-ylurea .
Synthesis and Characterization
The synthesis of 1-benzyl-3-naphthalen-1-ylurea typically involves the reaction of naphthalene derivatives with benzyl isocyanate or related urea precursors. Common methods include:
- Refluxing naphthalene derivatives with benzyl isocyanate .
- Purification through recrystallization or chromatography .
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (FT-IR), and High-performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
Q & A
Q. What are the established synthetic routes for 1-Benzyl-3-naphthalen-1-ylurea, and how can reaction conditions be optimized?
The compound is typically synthesized via a two-step process: (1) benzylation of urea derivatives using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF), and (2) coupling with 1-naphthylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt). Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometry to improve yields. Characterization by NMR (¹H/¹³C) and FT-IR confirms the urea linkage and absence of thiourea byproducts .
Q. How is the crystal structure of 1-Benzyl-3-naphthalen-1-ylurea determined, and what are its key crystallographic parameters?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 9.7368 Å, b = 5.2256 Å, c = 28.619 Å, and β = 92.126°. Refinement using SHELXL (via SHELX suite) achieves R₁ = 0.062 and wR₂ = 0.135, confirming planar naphthyl-benzyl stacking and intermolecular hydrogen bonding (N–H···O) critical for lattice stability .
Q. What spectroscopic techniques are recommended for characterizing purity and structural integrity?
Use a combination of:
- ¹H/¹³C NMR : To verify benzyl (δ 4.5–5.0 ppm, –CH₂–) and naphthyl proton environments (δ 7.2–8.3 ppm).
- FT-IR : Urea carbonyl stretch at ~1640–1680 cm⁻¹.
- LC-MS : Molecular ion peak at m/z 276.341 ([M+H]⁺) . Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (DMF) favor higher yields but may introduce impurities.
- Crystallization conditions : Slow evaporation vs. diffusion methods alter crystal packing, affecting XRD data. Cross-validate using alternative techniques (e.g., Raman spectroscopy for polymorph detection) and replicate under controlled conditions. For conflicting NMR shifts, deuterated solvent standardization and pH adjustments (urea protonation) are critical .
Q. What methodologies are recommended for assessing the compound’s toxicity in biomedical research?
Follow OECD guidelines for:
- In vitro assays : Cytotoxicity (MTT assay) in human hepatoma (HepG2) or renal (HEK293) cell lines.
- In silico prediction : QSAR models for acute oral toxicity (LD₅₀) and ADMET profiles.
- Metabolic stability : Microsomal incubation (rat/human liver microsomes) to assess CYP450-mediated degradation. Toxicity thresholds are benchmarked against naphthalene derivatives (e.g., 1-methylnaphthalene) .
Q. How does 1-Benzyl-3-naphthalen-1-ylurea interact with biomolecular targets, and what computational tools are suitable for studying these interactions?
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding to kinase domains (e.g., EGFR tyrosine kinase) via urea–backbone hydrogen bonds and π-π stacking with naphthyl groups. MD simulations (GROMACS) assess stability over 100-ns trajectories. Experimental validation includes SPR (binding affinity) and enzymatic inhibition assays (IC₅₀ determination) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Key issues include:
- Byproduct formation : Thiourea derivatives due to sulfur contamination. Mitigate via inert atmospheres (N₂/Ar) and ultra-dry solvents.
- Crystallization control : Use seeding techniques to avoid amorphous phases. Process analytical technology (PAT) tools (e.g., in-situ FT-IR) monitor reaction progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
